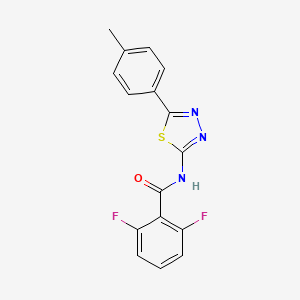

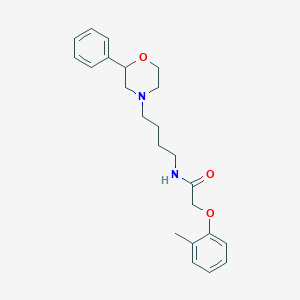

2,6-difluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as DTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis Techniques

- Microwave irradiation has been utilized for the efficient synthesis of thiadiazole benzamide derivatives, offering cleaner and faster methodologies compared to traditional thermal heating methods (Saeed, 2009).

- Rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers demonstrates a novel approach to synthesizing elaborate difluorinated compounds, showcasing broad substrate compatibility and high regioselectivity (Cui et al., 2023).

Optoelectronic Applications

- Benzothiadiazole derivatives have been implemented in semiconducting polymers for high-performance optoelectronic devices, with applications in transistors, solar cells, photodetectors, and thermoelectrics, highlighting their utility in enabling advanced electronic structural and device performance differences (Chen et al., 2016).

Anticancer Research

- Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have shown promising in vitro anticancer activity against a panel of human cancer cell lines, emphasizing the potential of these compounds in drug discovery (Tiwari et al., 2017).

Photophysical Properties

- The synthesis and fluorescence characteristics of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been investigated, revealing their potential in applications requiring solid-state fluorescence and aggregation-induced emission effects (Zhang et al., 2017).

properties

IUPAC Name |

2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS/c1-9-5-7-10(8-6-9)15-20-21-16(23-15)19-14(22)13-11(17)3-2-4-12(13)18/h2-8H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTZNVASBVUJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2732698.png)

![8-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2732700.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2732705.png)

![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)

![benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2732711.png)